molecular formula C8H6ClN3O2 B12560523 3-(Chloromethoxy)-1,2,3-benzotriazin-4(3H)-one CAS No. 201983-28-0

3-(Chloromethoxy)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B12560523
CAS No.: 201983-28-0
M. Wt: 211.60 g/mol
InChI Key: VKIVDKQLWCHWQC-UHFFFAOYSA-N
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Description

3-(Chloromethoxy)-1,2,3-benzotriazin-4(3H)-one is a chemical compound that belongs to the class of benzotriazine derivatives Benzotriazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethoxy)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 1,2,3-benzotriazin-4(3H)-one with chloromethyl methyl ether in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethoxy)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the benzotriazine ring or other functional groups attached to it.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a benzotriazine derivative with an amino group, while oxidation might introduce hydroxyl or carbonyl groups.

Scientific Research Applications

3-(Chloromethoxy)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Chloromethoxy)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The chloromethoxy group can participate in covalent bonding with target molecules, leading to the modulation of biological activity. The benzotriazine ring structure also contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: The parent compound without the chloromethoxy group.

    3-(Methoxymethyl)-1,2,3-benzotriazin-4(3H)-one: A similar compound with a methoxymethyl group instead of a chloromethoxy group.

    3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one: A related compound with a chloromethyl group.

Uniqueness

3-(Chloromethoxy)-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity and potential biological activity. This functional group allows for specific chemical modifications and interactions that are not possible with other similar compounds. The combination of the benzotriazine ring and the chloromethoxy group makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

201983-28-0

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

3-(chloromethoxy)-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C8H6ClN3O2/c9-5-14-12-8(13)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2

InChI Key

VKIVDKQLWCHWQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)OCCl

Origin of Product

United States

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